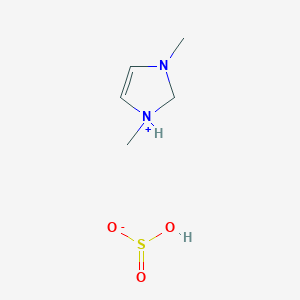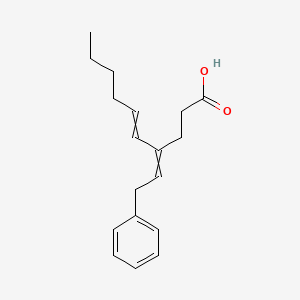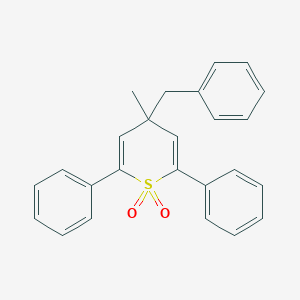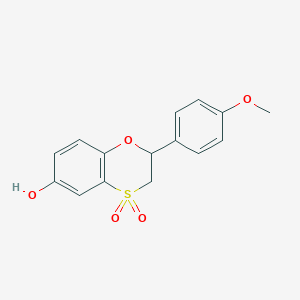
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to the phenanthrene ring, along with naphthalene and phenyl groups attached to the nitrogen atom. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method involves the bromination of phenanthrene followed by the formation of the amine through a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure and reactivity.
Mecanismo De Acción
The mechanism of action of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- (S-Methylsulfonimidoyl)methane
Uniqueness
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is unique due to the presence of the bromine atom and the specific arrangement of the naphthalene and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
923020-62-6 |
|---|---|
Fórmula molecular |
C30H20BrN |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
7-bromo-N-naphthalen-1-yl-N-phenylphenanthren-2-amine |
InChI |
InChI=1S/C30H20BrN/c31-24-15-17-27-22(19-24)13-14-23-20-26(16-18-28(23)27)32(25-9-2-1-3-10-25)30-12-6-8-21-7-4-5-11-29(21)30/h1-20H |
Clave InChI |
QKIHUBQJPSLXQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)Br)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)


![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)


![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)

